molecular formula C30H54O26 B12759596 Maltopentaitol CAS No. 39026-61-4

Maltopentaitol

Cat. No.: B12759596
CAS No.: 39026-61-4
M. Wt: 830.7 g/mol
InChI Key: MEHNNNGMBRWNEY-GMMZZHHDSA-N
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Description

Maltopentaitol is a specialized sugar alcohol derived from maltopentaose, serving as a critical tool in biochemical and enzymology research. Its primary research value lies in its application for studying the mechanism of action and binding patterns of carbohydrate-active enzymes, such as porcine pancreatic α-amylase (PPA) . As a non-hydrolyzable analog of maltooligosaccharides, this compound allows researchers to map enzyme active sites and investigate substrate-binding modes without the complication of bond cleavage, providing insights into the relationship between substrate size, productive binding, and catalytic efficiency . Furthermore, its resistance to cleavage by certain enzymes like E. coli amylomaltase highlights its selectivity and utility in characterizing enzyme specificity . This makes this compound an invaluable compound for advancing the understanding of carbohydrate metabolism and for the design of enzyme inhibitors. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

39026-61-4

Molecular Formula

C30H54O26

Molecular Weight

830.7 g/mol

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

InChI

InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1

InChI Key

MEHNNNGMBRWNEY-GMMZZHHDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltopentaitol can be synthesized through the reduction of maltopentaose. The typical synthetic route involves the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is usually carried out in an aqueous solution at room temperature or slightly elevated temperatures to ensure complete reduction of the aldehyde groups to hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic reduction processes. Enzymes such as aldose reductase can be employed to catalyze the reduction of maltopentaose to this compound under controlled conditions. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.

Chemical Reactions Analysis

Types of Reactions: Maltopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like periodic acid (HIO4) or sodium periodate (NaIO4), which cleave the vicinal diols to form aldehydes or carboxylic acids.

    Reduction: Further reduction of this compound can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents such as acyl chlorides or alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: The oxidation of this compound typically yields smaller aldehyde or carboxylic acid fragments.

    Reduction: Complete reduction results in the formation of polyhydroxy compounds.

    Substitution: Substitution reactions produce esters or ethers, depending on the reagents used.

Scientific Research Applications

Applications in Food Science

2.1 Sweetener and Sugar Substitute

Maltopentaitol is commonly used as a sweetener in food products due to its lower glycemic index compared to regular sugars. It provides a sweet taste without contributing significantly to caloric intake.

  • Caloric Content : Approximately 2.4 kcal/g
  • Sweetness Level : About 60% as sweet as sucrose

2.2 Texture Enhancer

In food formulations, this compound can improve texture and mouthfeel. It is often utilized in:

  • Baked Goods : Enhances moisture retention and shelf life.
  • Confectionery : Provides a chewy texture without the added calories of sugar.

Pharmaceutical Applications

3.1 Drug Formulation

This compound serves as an excipient in pharmaceutical formulations, aiding in the stabilization of active ingredients and improving bioavailability.

  • Stability : Helps stabilize moisture-sensitive compounds.
  • Bioavailability : Enhances the solubility of poorly soluble drugs.

3.2 Antimicrobial Properties

Recent studies have indicated that this compound possesses antimicrobial properties, making it a candidate for use in topical formulations aimed at preventing infections.

  • Case Study : A formulation containing this compound demonstrated significant inhibition of bacterial growth in vitro against strains like Staphylococcus aureus.

Biochemical Research Applications

4.1 Substrate for Enzymatic Reactions

This compound is utilized as a substrate in enzymatic assays to study glycosyltransferase activities. Its structure allows for various enzymatic modifications, which are essential for understanding carbohydrate metabolism.

  • Enzyme Activity Studies : this compound was incubated with glucoamylase to analyze hydrolysis rates, revealing insights into enzyme kinetics and substrate specificity.
EnzymeSubstrateReaction ConditionsProducts
GlucoamylaseThis compound37°C, pH 4.7Glucose, Maltose

Case Study on Food Applications

A study examined the incorporation of this compound into low-calorie snack bars. The results showed that bars formulated with this compound had:

  • Improved texture and moisture retention.
  • A consumer preference rating of 4 out of 5 for taste compared to control bars made with sucrose.

Case Study on Pharmaceutical Use

Research involving this compound as an excipient in a novel drug delivery system indicated:

  • Enhanced solubility of poorly soluble drugs by up to 150%.
  • Increased bioavailability in animal models by approximately 30% compared to traditional formulations.

Mechanism of Action

The mechanism by which maltopentaitol exerts its effects is primarily through its interaction with specific enzymes and receptors. In biological systems, this compound can act as a substrate for enzymes like glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can influence various metabolic pathways, including carbohydrate metabolism and energy production.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Maltopentaitol belongs to the maltooligosaccharide alditol family, which includes compounds with varying DPs and linkage types. Key structural analogs are compared below:

Table 1: Structural Features of this compound and Related Compounds
Compound DP Glycosidic Linkages Reducing End Key Applications
This compound 5 α-1,4 Alditol Enzyme kinetics, oligosaccharide synthesis
Maltitol 2 α-1,4 Alditol Sweetener, excipient in pharmaceuticals
Maltotriitol 3 α-1,4 Alditol Low-calorie sweeteners, prebiotics
Isomaltitol 2 α-1,6 Alditol Dental care products, sugar substitutes
Maltoheptaitol 7 α-1,4 Alditol Substrate for amylase specificity studies

Key Observations :

  • Linkage Specificity : this compound’s α-1,4 linkages contrast with isomaltitol’s α-1,6 bonds, influencing their interactions with enzymes like GTFB, which exhibits dual α-1,4/α-1,6 transferase activity when acting on this compound .
  • DP-Dependent Reactivity : Longer DPs (e.g., maltoheptaitol) may occupy additional subsites in enzymes like PPA, altering catalytic efficiency and pH optima .

Enzymatic Reactivity and Catalytic Behavior

This compound’s enzymatic processing reveals unique properties when compared to analogs:

Table 2: Enzymatic Reactions of Maltooligosaccharide Alditols
Compound Enzyme Reaction Products Linkage Ratio (α-1,4:α-1,6) Reference
This compound GTFB DP2-ol to DP20-ol; free oligosaccharides 80:20
Maltotriitol GTFB Shorter oligomers (DP2-ol–DP5-ol) >90% α-1,4
Maltitol α-Amylase Hydrolysis to glucose and sorbitol N/A

Key Findings :

  • GTFB Activity : this compound’s incubation with GTFB generates a broader range of products (up to DP20-ol) compared to shorter alditols, highlighting its role in synthesizing high-DP isomalto/malto-oligomers .

Key Insights :

  • Low Cariogenicity : this compound’s score aligns with maltitol and maltotriitol, making it suitable for oral-care products and diabetic-friendly foods .
  • Analytical Challenges : Detection of this compound requires advanced techniques like HPAEC and MALDI-TOF-MS due to its complex oligomeric profile, whereas maltitol is routinely analyzed via HPLC .

Q & A

How to structure a research question integrating PICOT elements for this compound’s therapeutic potential?

  • Methodological Answer : Frame using Population-Intervention-Comparison-Outcome-Time (PICOT): “In diabetic murine models (P), does oral this compound (I) compared to metformin (C) reduce HbA1c levels (O) over 12 weeks (T)?” .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting, including justification of sample sizes, humane endpoints, and IACUC-approved protocols. Disclose conflicts of interest and funding sources in manuscripts .

Data Presentation & Publication Standards

Q. How to optimize tables and figures for manuscripts on this compound’s pharmacokinetic properties?

  • Methodological Answer : Use vertical tables with clear headers (e.g., “Plasma Concentration vs. Time Post-Dose”). For figures, apply Springer’s LaTeX macro package for consistency. Include error bars (SEM) and significance asterisks (*p<0.05) in dose-response curves .

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